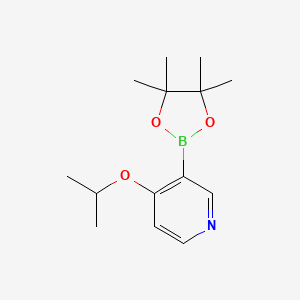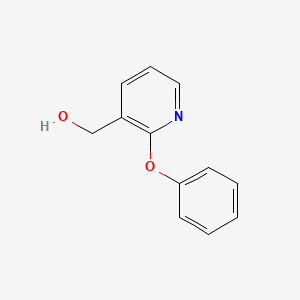![molecular formula C17H13BN2O2 B6336244 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2724208-18-6](/img/structure/B6336244.png)
2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CPD-Naphtho) is a small molecule compound that has emerged as a promising tool in scientific research in recent years. CPD-Naphtho has been found to have a variety of applications in the laboratory, including its use as a fluorescent probe, a photochemical agent, and an inhibitor of enzymes. Furthermore, it has been studied for its potential to induce cell death and inhibit cancer cell growth.
Applications De Recherche Scientifique
2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species, as a photochemical agent for the study of photochemical reactions, and as an inhibitor of enzymes. It has also been used to study the mechanism of action of drugs, and its potential as an anticancer agent has been explored.
Mécanisme D'action
The mechanism of action of 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is not yet fully understood. However, it is believed that the compound is able to interact with proteins and enzymes, leading to changes in the activity of these proteins. Additionally, it has been suggested that this compound may be able to induce cell death and inhibit cancer cell growth by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, leading to changes in the activity of proteins and other molecules. Additionally, it has been found to induce cell death and inhibit cancer cell growth by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several advantages for laboratory experiments. It is highly efficient and reproducible, with yields of up to 90%. Additionally, it does not require the use of toxic solvents and can be completed in a few hours. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and its effects on certain biochemical and physiological processes have not been fully explored.
Orientations Futures
The potential future directions for 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine are numerous. Further research could be conducted to explore its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential as an anticancer agent. Additionally, this compound could be used to study the mechanism of action of drugs, and its potential as a fluorescent probe for the detection of reactive oxygen species could be explored. Finally, its potential as a photochemical agent for the study of photochemical reactions could be further explored.
Méthodes De Synthèse
The synthesis of 2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves the condensation of a carboxylic acid with a naphthoquinone derivative. The reaction is catalyzed by an acid such as hydrochloric acid, and yields the desired product in good yield. The reaction has been found to be highly efficient and reproducible, with yields of up to 90%. The reaction can be completed in a few hours and does not require the use of toxic solvents.
Propriétés
IUPAC Name |
4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BN2O2/c21-17(22)12-7-9-13(10-8-12)18-19-14-5-1-3-11-4-2-6-15(20-18)16(11)14/h1-10,19-20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYKKAVBNVCLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)
![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)
![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)
![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)


![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)
